N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-formylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-9(16-8-2-3-8)4-7(6-13)5-11-10/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI Key |
NYUWQMLBPUIGCU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-formylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formyl group. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted methanesulfonamide derivatives
Scientific Research Applications
N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: Similar in structure but with different substituents on the pyridine ring.
N-(3-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide: Similar in structure but with the formyl group at a different position on the pyridine ring.
Uniqueness
N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and formyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
